molecular formula C22H21FN4O2 B12159746 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one

Cat. No.: B12159746
M. Wt: 392.4 g/mol
InChI Key: RHSRBYSRNJCKAD-UHFFFAOYSA-N
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Description

    1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one: is a chemical compound with the molecular formula CHFNO.

  • It features a pyrazinone core, substituted with a fluorophenyl group and a piperazine moiety.
  • The compound’s structure suggests potential biological activity due to its diverse functional groups.
  • Preparation Methods

      Synthetic Routes: While there isn’t a single well-documented synthetic route for this specific compound, similar pyrazinones can be synthesized via various methods, including condensation reactions or cyclizations.

      Reaction Conditions: These would depend on the specific synthetic pathway chosen.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it could react with strong oxidizing agents (e.g., KMnO) or undergo nucleophilic substitution reactions.

      Major Products: These would vary based on the specific reaction conditions.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate. Fluorinated compounds often exhibit enhanced pharmacological properties.

      Chemistry: Explore its reactivity in organic synthesis.

      Biology: Assess its impact on cellular processes.

      Industry: Investigate any industrial applications (e.g., as a precursor for other compounds).

  • Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is not readily available. Further research would be needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight its distinct features compared to other compounds.

    Remember that this compound’s potential lies in its unexplored properties, and further research could unveil exciting applications.

    Properties

    Molecular Formula

    C22H21FN4O2

    Molecular Weight

    392.4 g/mol

    IUPAC Name

    1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-phenylpyrazin-2-one

    InChI

    InChI=1S/C22H21FN4O2/c23-18-6-8-19(9-7-18)25-10-12-26(13-11-25)22(29)16-27-15-20(24-14-21(27)28)17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2

    InChI Key

    RHSRBYSRNJCKAD-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4

    Origin of Product

    United States

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